(2-Hydroxy-3-methylquinoxalin-6-yl)(phenyl)methanone
Description
(2-Hydroxy-3-methylquinoxalin-6-yl)(phenyl)methanone is a heterocyclic compound with the molecular formula C₁₆H₁₂N₂O₂ and a molecular weight of 264.28 g/mol . It is primarily used in research and development within the fields of chemistry and pharmaceuticals.
Properties
IUPAC Name |
6-benzoyl-3-methyl-1H-quinoxalin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O2/c1-10-16(20)18-13-8-7-12(9-14(13)17-10)15(19)11-5-3-2-4-6-11/h2-9H,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFKOTJAONUNYIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC(=C2)C(=O)C3=CC=CC=C3)NC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Hydroxy-3-methylquinoxalin-6-yl)(phenyl)methanone typically involves the condensation of 2-hydroxy-3-methylquinoxaline with benzoyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
(2-Hydroxy-3-methylquinoxalin-6-yl)(phenyl)methanone can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nitration with nitric acid and sulfuric acid; halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of a quinoxaline-2,3-dione derivative.
Reduction: Formation of a 2-hydroxy-3-methylquinoxalin-6-yl)(phenyl)methanol derivative.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives of the phenyl group.
Scientific Research Applications
The compound (2-Hydroxy-3-methylquinoxalin-6-yl)(phenyl)methanone has garnered attention in various scientific fields due to its potential applications in medicinal chemistry, particularly in the development of therapeutic agents. This article explores its applications, focusing on scientific research findings, synthesis methods, and case studies.
Medicinal Chemistry
The compound has shown promising results in various biological assays, indicating potential therapeutic applications:
- Anticancer Activity : Studies have indicated that derivatives of quinoxaline compounds exhibit significant antiproliferative effects against cancer cell lines. For instance, compounds similar to (2-Hydroxy-3-methylquinoxalin-6-yl)(phenyl)methanone have demonstrated IC50 values in the low micromolar range against human cancer cell lines like HCT-116 and MCF-7, suggesting their efficacy as anticancer agents .
Antimicrobial Properties
Research has highlighted the antimicrobial potential of quinoxaline derivatives. The compound's structure allows it to interact with microbial enzymes or cellular components, leading to inhibition of growth in various pathogens.
Enzyme Inhibition Studies
Quinoxaline derivatives have been investigated for their ability to inhibit specific enzymes associated with disease pathways. The mechanism often involves binding to the active site of enzymes, thereby disrupting their function. This property is particularly relevant in drug design aimed at targeting metabolic pathways in cancer or infectious diseases.
Case Study 1: Anticancer Screening
In a study involving a series of quinoxaline derivatives, (2-Hydroxy-3-methylquinoxalin-6-yl)(phenyl)methanone was evaluated for its anticancer properties. The results indicated that modifications to the quinoxaline core significantly influenced the cytotoxicity against cancer cell lines, with certain derivatives achieving IC50 values below 10 μg/mL .
Case Study 2: Antimicrobial Activity
A comparative study assessed the antimicrobial efficacy of several quinoxaline derivatives, including (2-Hydroxy-3-methylquinoxalin-6-yl)(phenyl)methanone. The findings revealed that this compound exhibited notable activity against Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .
Summary of Findings
The applications of (2-Hydroxy-3-methylquinoxalin-6-yl)(phenyl)methanone span across medicinal chemistry and microbiology. Its structural features contribute to its biological activities, making it a valuable compound for further research and development.
| Application Area | Findings |
|---|---|
| Medicinal Chemistry | Potential anticancer agent with low micromolar activity |
| Antimicrobial Properties | Significant activity against various bacterial strains |
| Enzyme Inhibition | Effective in inhibiting key metabolic enzymes associated with diseases |
Mechanism of Action
The mechanism of action of (2-Hydroxy-3-methylquinoxalin-6-yl)(phenyl)methanone is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of enzymes or interference with cellular signaling pathways. Further research is needed to elucidate the exact mechanisms involved .
Comparison with Similar Compounds
Similar Compounds
- (2-Hydroxyquinoxalin-6-yl)(phenyl)methanone
- (3-Methylquinoxalin-6-yl)(phenyl)methanone
- (2-Hydroxy-3-methylquinoxalin-6-yl)(methyl)methanone
Uniqueness
(2-Hydroxy-3-methylquinoxalin-6-yl)(phenyl)methanone is unique due to the presence of both a hydroxyl group and a methyl group on the quinoxaline ring, which can influence its chemical reactivity and biological activity. This combination of functional groups may provide distinct properties compared to similar compounds .
Biological Activity
(2-Hydroxy-3-methylquinoxalin-6-yl)(phenyl)methanone is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by recent research findings.
Chemical Structure and Properties
The compound (2-Hydroxy-3-methylquinoxalin-6-yl)(phenyl)methanone features a quinoxaline core with a hydroxyl group and a methyl group, which contribute to its biological activity. The presence of these functional groups can influence the compound's reactivity and interactions with biological targets.
Anticancer Properties
Recent studies have highlighted the anticancer potential of quinoxaline derivatives, including (2-Hydroxy-3-methylquinoxalin-6-yl)(phenyl)methanone. Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines, such as HepG2 (liver cancer) and MCF-7 (breast cancer) cells.
Key Findings:
- Cytotoxicity: The compound demonstrated an IC50 range between 2.1 µM to 9.8 µM, indicating potent cytotoxic activity comparable to established drugs like sorafenib .
- Mechanism of Action: The compound may induce apoptosis in cancer cells by modulating apoptotic markers such as caspase-3, caspase-9, BAX, and Bcl-2, leading to cell cycle arrest at the G2/M phase .
Antimicrobial Activity
Quinoxaline derivatives have also been investigated for their antimicrobial properties. Studies suggest that (2-Hydroxy-3-methylquinoxalin-6-yl)(phenyl)methanone exhibits activity against various bacterial strains, making it a candidate for further development as an antimicrobial agent .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of quinoxaline derivatives. The presence of specific functional groups can significantly enhance or diminish the efficacy of these compounds.
| Compound | Key Functional Groups | IC50 (µM) | Activity |
|---|---|---|---|
| (2-Hydroxy-3-methylquinoxalin-6-yl)(phenyl)methanone | Hydroxyl, Methyl | 2.1 - 9.8 | Anticancer |
| 3-Methylquinoxalin-2(1H)-one | Methyl | 3.4 | Anticancer |
| 3-Methylquinoxaline-2-thiol | Thiol | Varies | Anticancer |
Case Studies
- VEGFR Inhibition Study : A series of quinoxaline derivatives were synthesized and tested for their ability to inhibit VEGFR-2, a key target in cancer therapy. The most promising derivative showed significant inhibitory activity with an IC50 value of 5.4 µM .
- Anxiolytic Properties : Other derivatives based on the quinoxaline structure have been evaluated for anxiolytic effects in animal models, demonstrating potential for treating anxiety disorders .
The exact mechanism through which (2-Hydroxy-3-methylquinoxalin-6-yl)(phenyl)methanone exerts its biological effects is still under investigation. However, it is believed that the compound interacts with specific enzymes or cellular pathways involved in apoptosis and cell proliferation.
Q & A
Q. What are the established synthetic routes for (2-Hydroxy-3-methylquinoxalin-6-yl)(phenyl)methanone, and how can purity be optimized?
- Methodological Answer : The compound is typically synthesized via condensation of 3-methylquinoxalin-6-amine derivatives with benzoyl chloride or substituted phenyl ketones under basic conditions (e.g., NaH or K₂CO₃ in dry THF). Key intermediates include hydroxylated quinoxaline precursors, which are functionalized at the 6-position before coupling with the phenylmethanone moiety. Purification involves column chromatography (silica gel, ethyl acetate/hexane eluent) followed by recrystallization in ethanol to achieve >95% purity. NMR (¹H, ¹³C) and HPLC-MS are critical for verifying structural integrity and purity .
Q. How is the compound characterized spectroscopically, and what are the diagnostic spectral markers?
- Methodological Answer :
- ¹H NMR : The hydroxy group at C2 appears as a broad singlet (~δ 12.5 ppm due to hydrogen bonding). The methyl group at C3 resonates as a singlet (~δ 2.3 ppm), while aromatic protons in the quinoxaline and phenyl rings show splitting patterns between δ 7.2–8.5 ppm .
- IR : A strong O–H stretch at ~3200 cm⁻¹ and a carbonyl (C=O) stretch at ~1680 cm⁻¹ confirm the methanone and hydroxyl groups .
- UV-Vis : Absorbance maxima near 260 nm (quinoxaline π→π*) and 320 nm (n→π* transition of the carbonyl) are observed .
Q. What are the key solubility and stability considerations for experimental handling?
- Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMSO, DMF) and chlorinated solvents (CHCl₃). Stability tests under ambient light show decomposition after 72 hours; thus, storage in dark, inert conditions (argon atmosphere, −20°C) is recommended. Accelerated degradation studies (40°C/75% RH) monitored via HPLC confirm hydrolytic susceptibility at the carbonyl group, requiring anhydrous reaction conditions .
Advanced Research Questions
Q. How can contradictions between spectroscopic data and crystallographic results be resolved?
- Methodological Answer : Discrepancies (e.g., bond-length mismatches in DFT-calculated vs. X-ray structures) are addressed by refining crystallographic models using SHELXL with restraints for disordered regions. Multi-temperature XRD (100–300 K) can resolve thermal motion artifacts. Cross-validation with solid-state NMR (¹³C CP/MAS) and Hirshfeld surface analysis further reconciles electronic and steric effects .
Q. What computational strategies are employed to predict biological targets and binding modes?
- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) against kinase or GPCR targets uses the compound’s minimized geometry (DFT-optimized at B3LYP/6-31G* level). MD simulations (AMBER, 100 ns) assess binding stability, with MM-PBSA calculations quantifying free energy. Pharmacophore models highlight essential interactions (e.g., hydrogen bonding with the hydroxy group and π-stacking with quinoxaline) .
Q. How are structure-activity relationship (SAR) studies designed to optimize bioactivity?
- Methodological Answer : Systematic substitution at the phenyl ring (e.g., electron-withdrawing groups at para positions) and quinoxaline methyl/hydroxy groups is performed. Parallel synthesis generates derivatives tested in enzyme assays (e.g., IC₅₀ determination for kinase inhibition). QSAR models (CoMFA, Random Forest) correlate substituent electronegativity and steric bulk with activity, guiding lead optimization .
Q. What challenges arise in crystallographic refinement, and how are they mitigated?
- Methodological Answer : Challenges include twinning (resolved via CELL_NOW in CrysAlisPro) and disorder in the phenyl ring (modeled with PART instructions in SHELXL). High-resolution data (d < 0.8 Å) and anisotropic displacement parameter (ADP) restraints improve model accuracy. The R1 value is minimized to <5% using iterative cycles of refinement and difference Fourier maps .
Data Contradiction Analysis
Q. How to interpret conflicting bioactivity data across different assay platforms?
- Methodological Answer : Discrepancies (e.g., IC₅₀ variability in cell-based vs. enzymatic assays) are analyzed by normalizing data to positive controls (e.g., staurosporine for kinase inhibition) and accounting for membrane permeability (logP = 2.8). Orthogonal assays (SPR for binding affinity, Western blot for target phosphorylation) validate mechanistic hypotheses .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
